Propane hydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

14602-87-0 |

|---|---|

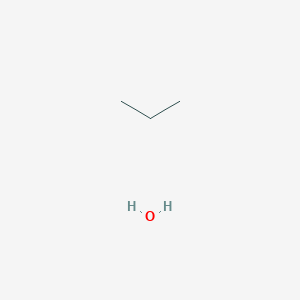

Molecular Formula |

C3H10O |

Molecular Weight |

62.11 g/mol |

IUPAC Name |

propane;hydrate |

InChI |

InChI=1S/C3H8.H2O/c1-3-2;/h3H2,1-2H3;1H2 |

InChI Key |

RFXDGUUKGNRBCH-UHFFFAOYSA-N |

Canonical SMILES |

CCC.O |

Origin of Product |

United States |

Foundational & Exploratory

propane hydrate formation conditions and pressure-temperature range

An In-depth Technical Guide to Propane (B168953) Hydrate (B1144303) Formation Conditions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pressure-temperature (P-T) conditions required for the formation of propane hydrates. It includes a detailed summary of experimental data, protocols for key experimental methods, and visualizations of the phase behavior and experimental workflows. This information is critical for applications ranging from flow assurance in the energy industry to potential applications in gas separation and storage.

Propane Hydrate Formation: Pressure-Temperature Range

Propane hydrates are crystalline solids formed from water and propane molecules at specific temperature and pressure conditions. The formation of these clathrate hydrates is a significant consideration in the processing, transportation, and storage of liquefied petroleum gas (LPG) to prevent blockages in pipelines.

The equilibrium conditions for this compound formation are typically presented as a phase diagram, indicating the boundary between the hydrate-free and hydrate-forming regions. Below is a summary of experimentally determined equilibrium data for the three-phase (Liquid Water-Hydrate-Vapor, Lw-H-V) and three-phase (Liquid Water-Hydrate-Liquid Propane, Lw-H-L) systems.

Quantitative Data Summary

The following table summarizes the pressure and temperature equilibrium conditions for this compound formation from various experimental studies.

| Temperature (K) | Pressure (MPa) | System | Reference |

| 274.2 | 0.18 | Lw-H-V | [1] |

| 275.2 | 0.22 | Lw-H-V | [1] |

| 276.2 | 0.27 | Lw-H-V | [1] |

| 277.2 | 0.34 | Lw-H-V | [1] |

| 278.2 | 0.42 | Lw-H-V | [1] |

| 279.2 | 0.52 | Lw-H-V | [1] |

| 280.2 | 0.65 | Lw-H-V | [1] |

| 281.2 | 0.80 | Lw-H-V | [1] |

| 273.1 | 0.172 | Lw-H-V | [2] |

| 278.3 | 0.555 | Lw-H-L | [2] |

Experimental Protocols for Determining Hydrate Formation Conditions

Several experimental methods are employed to determine the phase equilibrium conditions of gas hydrates. The isochoric pressure search method is a widely used technique.

Isochoric Pressure Search Method

This method involves cooling a constant volume of gas and water to form hydrates and then incrementally heating the system to dissociate them, allowing for the precise determination of the equilibrium point.

Apparatus:

-

A high-pressure equilibrium cell equipped with temperature and pressure sensors.

-

A temperature-controlled bath or jacket to regulate the cell temperature.

-

A data acquisition system to log temperature and pressure.

-

A stirring mechanism to ensure good mixing of the phases.

Procedure:

-

Preparation: The equilibrium cell is cleaned and loaded with a known amount of pure water.

-

Evacuation and Charging: The cell is evacuated to remove air and then charged with propane gas to a desired initial pressure.

-

Hydrate Formation: The temperature of the cell is lowered below the expected hydrate formation temperature, and the system is stirred to promote hydrate nucleation and growth. Hydrate formation is indicated by a drop in pressure as gas is consumed.

-

Equilibrium Measurement: Once hydrate formation ceases (i.e., the pressure stabilizes), the stirrer is turned off, and the system is allowed to reach thermal equilibrium.

-

Stepwise Heating: The temperature is then raised in small, incremental steps. At each step, the system is allowed to stabilize, and the pressure and temperature are recorded.

-

Dissociation Point Determination: This process of stepwise heating is continued through the hydrate dissociation point. The dissociation point is identified as the point of inflection on the pressure-temperature curve, where the slope changes significantly as the last of the hydrate crystals dissociates.[3]

Visualizations

This compound Phase Equilibrium Diagram

The following diagram illustrates the typical phase behavior of propane and water, showing the conditions under which this compound is stable.

References

An In-depth Technical Guide to the Thermodynamic Properties of Propane Hydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of propane (B168953) hydrate (B1144303) crystals. The information presented herein is intended to serve as a critical resource for professionals engaged in research, scientific investigation, and drug development, where a thorough understanding of the physical chemistry of gas hydrates is essential. This document summarizes key quantitative data in structured tables, offers detailed methodologies for pivotal experiments, and includes visualizations of experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction to Propane Hydrates

Propane hydrates are crystalline, ice-like solids belonging to the class of compounds known as clathrate hydrates. In these structures, water molecules form a hydrogen-bonded lattice that encages "guest" molecules of propane (C₃H₈). The stability and formation of these crystals are highly dependent on specific thermodynamic conditions, primarily pressure and temperature. A fundamental grasp of these properties is crucial for applications ranging from flow assurance in the oil and gas industry to novel gas separation and storage technologies. Propane typically forms a structure II (sII) clathrate hydrate, which consists of sixteen small 5¹² cages and eight large 5¹²6⁴ cages per unit cell.

Thermodynamic Properties

The thermodynamic behavior of propane hydrate crystals is characterized by several key parameters, including the conditions of their formation and dissociation, the enthalpy associated with these phase changes, and their thermal properties such as heat capacity and thermal conductivity.

Phase Equilibrium Data

The formation and stability of this compound are dictated by the three-phase equilibrium between the hydrate (H), liquid water (Lw), and vapor (V) or liquid propane (Lp) phases. The equilibrium conditions are typically represented by pressure-temperature (P-T) curves. Below are tabulated data representing the hydrate-liquid water-vapor (H-Lw-V) and hydrate-liquid water-liquid propane (H-Lw-Lp) equilibrium conditions for pure propane and water systems.

Table 1: Phase Equilibrium Data for this compound

| Temperature (K) | Pressure (MPa) | Reference |

| 273.65 | 0.18 | [1] |

| 275.15 | 0.22 | [1] |

| 277.15 | 0.30 | [1] |

| 279.15 | 0.41 | [1] |

| 281.15 | 0.56 | [1] |

| 283.15 | 0.76 | [1] |

| 284.75 | 0.99 | [1] |

Note: The data presented are representative values from the literature. Variations may exist due to experimental conditions and impurities.

Enthalpy of Dissociation

The enthalpy of dissociation (ΔHd) is the heat absorbed when the hydrate structure breaks down into its constituent water and gas molecules. It is a critical parameter for both understanding hydrate stability and for designing technologies related to hydrate formation or dissociation. The enthalpy of dissociation can be determined experimentally using calorimetric techniques or calculated from phase equilibrium data using the Clausius-Clapeyron equation.

Table 2: Enthalpy of Dissociation of this compound

| Enthalpy of Dissociation (kJ/mol) | Method | Reference |

| 129.1 | Calorimetry | [2] |

| 122.3 | Calorimetry | [2] |

| 131.0 | Clausius-Clapeyron | [2] |

| 127.7 | High-Pressure DSC | [3] |

Heat Capacity

The heat capacity (Cp) of this compound is a measure of the amount of heat required to raise the temperature of a given amount of the substance by one degree. Accurate heat capacity data are essential for thermal modeling of hydrate-bearing systems.

Table 3: Specific Heat Capacity of this compound

| Temperature (K) | Specific Heat Capacity (J K⁻¹ g⁻¹) | Reference |

| 100 | 0.79 | [4] |

| 150 | 1.20 | [4] |

| 200 | 1.58 | [4] |

| 250 | 1.95 | [4] |

| 270 | 2.11 | [4] |

Thermal Conductivity

Thermal conductivity (k) measures the ability of a material to conduct heat. For this compound, this property is important for modeling heat transfer during formation and dissociation processes, which is critical in both natural and industrial settings.

Table 4: Thermal Conductivity of this compound

| Temperature (K) | Thermal Conductivity (W m⁻¹ K⁻¹) | Reference |

| 275 | 0.39 | [5] |

Note: Data on the thermal conductivity of pure this compound is limited. The provided value is an early experimental result.

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on precise and well-controlled experimental procedures. The following sections detail the methodologies for key experiments cited in this guide.

Isochoric Pressure Search Method for Phase Equilibrium Measurement

The isochoric pressure search method is a widely used technique to determine the phase equilibrium conditions of gas hydrates.[1]

Objective: To determine the pressure-temperature (P-T) equilibrium curve for this compound formation and dissociation.

Apparatus:

-

A high-pressure, temperature-controlled equilibrium cell of a known and constant volume.

-

Pressure and temperature sensors with high accuracy.

-

A data acquisition system.

-

Gas injection and venting system.

-

A mechanism for agitation (e.g., magnetic stirrer or rocking mechanism) to ensure equilibrium.

Procedure:

-

Preparation: The equilibrium cell is cleaned, dried, and evacuated. A known amount of pure water is then introduced into the cell.

-

Pressurization: The cell is pressurized with propane gas to a pressure above the expected hydrate formation pressure at a given temperature.

-

Cooling and Hydrate Formation: The cell is cooled at a constant rate while the contents are agitated. The pressure and temperature are continuously monitored. Hydrate formation is indicated by a sudden and significant drop in pressure due to the consumption of gas into the solid hydrate phase.

-

Heating and Hydrate Dissociation: Once a sufficient amount of hydrate has formed, the cell is slowly heated in a stepwise manner. At each temperature step, the system is allowed to reach thermal and pressure equilibrium.

-

Equilibrium Point Determination: The pressure and temperature are recorded at each step. The dissociation of the hydrate is observed as a release of gas, leading to a steeper increase in pressure with temperature compared to the thermal expansion of the gas and liquid phases alone. The point where the slope of the P-T curve changes signifies the final dissociation point of the hydrate at that specific volume and composition. This point lies on the three-phase equilibrium curve.

-

Data Collection: The process of cooling and heating can be repeated at different initial pressures to obtain multiple points on the P-T equilibrium curve.

High-Pressure Differential Scanning Calorimetry (HP-DSC) for Enthalpy of Dissociation

High-Pressure Differential Scanning Calorimetry (HP-DSC) is a powerful thermoanalytical technique used to measure heat flow associated with thermal transitions in a material as a function of temperature and pressure.[3]

Objective: To directly measure the enthalpy of dissociation of this compound.

Apparatus:

-

A high-pressure differential scanning calorimeter equipped with a pressure-tight cell.

-

Sample and reference crucibles.

-

A system for precise temperature and pressure control.

-

A data acquisition and analysis software.

Procedure:

-

Sample Preparation: A small, accurately weighed amount of water is placed in the sample crucible.

-

Cell Assembly and Pressurization: The crucible is sealed in the HP-DSC cell. The cell is then purged and pressurized with propane gas to the desired experimental pressure.

-

In-situ Hydrate Formation: The temperature of the cell is lowered below the hydrate formation temperature to form this compound in-situ. The formation is observed as an exothermic peak in the DSC signal.

-

Heating and Dissociation Scan: After hydrate formation is complete, the sample is heated at a constant rate. The DSC measures the difference in heat flow between the sample and an empty reference crucible.

-

Data Analysis: The dissociation of the hydrate is observed as an endothermic peak on the DSC thermogram. The area under this peak is integrated to determine the total heat absorbed during dissociation, which corresponds to the enthalpy of dissociation. The onset temperature of the peak provides the dissociation temperature at that pressure.

Raman Spectroscopy for Hydrate Characterization

Raman spectroscopy is a non-destructive spectroscopic technique used to identify the molecular composition and structure of materials. In the context of gas hydrates, it is used to confirm the presence of the hydrate structure and to study the guest molecule's interaction with the host lattice.[6]

Objective: To confirm the formation of this compound and to analyze its structure.

Apparatus:

-

A Raman spectrometer equipped with a laser source.

-

A microscope for focusing the laser and collecting the scattered light.

-

A high-pressure, low-temperature optical cell to allow for in-situ measurements.

-

A detector (e.g., a CCD camera).

Procedure:

-

Sample Preparation: this compound is formed in-situ within the high-pressure optical cell following a procedure similar to the isochoric method.

-

Spectra Acquisition: The laser is focused on the crystalline hydrate sample. The scattered Raman signal is collected and directed to the spectrometer.

-

Spectral Analysis: The resulting Raman spectrum is analyzed for characteristic peaks. For this compound, specific vibrational modes of the propane molecule and the water lattice are observed. The C-H stretching modes of propane encapsulated in the hydrate cages will show a shift in frequency compared to the free gas phase. The O-H stretching region of the water spectrum will also be different from that of liquid water or ice, confirming the clathrate structure.

Visualizations

To aid in the understanding of the experimental processes, the following diagrams illustrate key workflows.

Caption: Isochoric pressure search method workflow for hydrate equilibrium determination.

Caption: High-Pressure DSC workflow for measuring enthalpy of dissociation.

References

Crystal Structure of Propane Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of propane (B168953) hydrate (B1144303), a clathrate hydrate of significant interest in the energy sector and for its fundamental physicochemical properties. This document details the crystallographic parameters, experimental protocols for its characterization, and the logical workflow for its analysis.

Introduction to Propane Hydrate

This compound is a non-stoichiometric crystalline solid where propane molecules are trapped within a hydrogen-bonded water lattice. It belongs to the class of clathrate hydrates, which are ice-like inclusion compounds. Understanding the precise crystal structure of this compound is crucial for applications such as natural gas storage and transportation, as well as for fundamental studies of guest-host interactions in constrained environments. This compound is known to form a cubic structure II (sII) crystal lattice.

Crystallographic Data

The crystal structure of this compound has been determined with high precision using various diffraction techniques. It crystallizes in the cubic space group Fd-3m. The unit cell of the sII hydrate is comprised of 136 water molecules that form two types of polyhedral cages: sixteen small pentagonal dodecahedron cages (5¹²) and eight large hexadecahedron cages (5¹²6⁴)[1][2]. Due to its molecular size, propane exclusively occupies the large 5¹²6⁴ cages[1]. The small 5¹² cages remain empty in pure this compound.

The crystallographic data for this compound at low temperatures has been refined from single-crystal X-ray diffraction and neutron powder diffraction studies. Below are tables summarizing key quantitative data.

Table 1: General Crystallographic Properties of this compound

| Property | Value | Reference |

| Crystal System | Cubic | [3] |

| Space Group | Fd-3m | [3] |

| Structure Type | Structure II (sII) | [4] |

| Unit Cell Composition | 8(C₃H₈)@5¹²6⁴ ⋅ 16(empty)@5¹² ⋅ 136H₂O | [1] |

| Large Cages (5¹²6⁴) | 8 per unit cell | [1] |

| Small Cages (5¹² ) | 16 per unit cell | [1] |

| Propane Occupancy | Exclusively in large 5¹²6⁴ cages | [1] |

Table 2: Unit Cell Parameters of this compound (Deuterated) at Various Temperatures from Neutron Powder Diffraction

| Temperature (K) | Lattice Parameter (Å) | Unit Cell Volume (ų) | Reference |

| 12 | 17.175 | 5065.8 | [4] |

| 40 | 17.176 | 5066.7 | [4] |

| 100 | 17.184 | 5073.4 | [4] |

| 130 | 17.193 | 5081.0 | [4] |

| 160 | 17.204 | 5090.3 | [4] |

| 190 | 17.218 | 5102.0 | [4] |

| 220 | 17.234 | 5115.5 | [4] |

| 250 | 17.253 | 5131.9 | [4] |

Table 3: Atomic Coordinates for this compound at 123 K from Single-Crystal X-ray Diffraction

| Atom | Wyckoff Position | x | y | z | Occupancy | Isotropic Displacement Parameter (Uiso) | Reference |

| O1 | 8a | 0.375 | 0.375 | 0.375 | 1.0 | 0.0324 | [3] |

| H1 | 32e | 0.346 | 0.346 | 0.346 | 0.5 | 0.049 | [3] |

| O2 | 32e | 0.28279 | 0.28279 | 0.28279 | 1.0 | 0.0319 | [3] |

| H2 | 96g | 0.310 | 0.310 | 0.310 | 0.5 | 0.048 | [3] |

| H3 | 96g | 0.2909 | 0.2909 | 0.236 | 0.5 | 0.048 | [3] |

| O3 | 96g | 0.31764 | 0.31764 | 0.12967 | 1.0 | 0.0307 | [3] |

| H4 | 96g | 0.3089 | 0.3089 | 0.176 | 0.5 | 0.046 | [3] |

| H5 | 96h | 0.3341 | 0.2801 | 0.1082 | 0.5 | 0.046 | [3] |

| H6 | 96g | 0.3510 | 0.3510 | 0.129 | 0.5 | 0.046 | [3] |

| C1 | 32e | 0.160 | 0.160 | 0.160 | 0.39 | 0.17 | [3] |

| C2 | 32e | 0.0831 | 0.0831 | 0.0831 | 0.35 | 0.25 | [3] |

| C3 | 96g | 0.125 | 0.125 | 0.030 | 0.04 | 0.23 | [3] |

| H10 | 8b | 0.125 | 0.125 | 0.125 | 6.0 | 0.5 | [3] |

Note: The fractional occupancies for the hydrogen and carbon atoms reflect the disorder inherent in the crystal structure.

Experimental Protocols

The characterization of this compound's crystal structure relies on several key experimental techniques. Detailed methodologies are outlined below.

This compound Synthesis for Crystallographic Analysis

Objective: To synthesize polycrystalline or single-crystal this compound suitable for diffraction or spectroscopic analysis.

Method 1: Synthesis from Ice Powder

-

Prepare fine ice particles by grinding frozen, deionized water. For neutron diffraction, deuterated water (D₂O) is used to minimize incoherent scattering from hydrogen.

-

Cool the ice particles to liquid nitrogen temperature and sort them by size using sieves.

-

Place a known quantity of the sized ice particles into a pre-cooled high-pressure sample cell.

-

Evacuate the cell to remove air and then introduce high-purity propane gas.

-

Pressurize the cell to a pressure above the hydrate stability line for the desired temperature.

-

Slowly warm the sample cell to the desired formation temperature (e.g., 250-270 K) and maintain it for a sufficient duration to allow for hydrate formation. The formation can be monitored by observing the pressure drop in the cell.

Method 2: In-situ Co-crystallization for Single-Crystal Analysis [5]

-

A capillary is filled with a liquid that is a poor hydrate former (to act as a medium).

-

A small amount of water is introduced into the capillary.

-

The capillary is cooled, and liquid propane is introduced.

-

The sample is then subjected to a controlled temperature and pressure program to promote the in-situ growth of a single or oligocrystalline hydrate sample.

Neutron Powder Diffraction

Objective: To obtain high-resolution structural data, particularly the positions of the hydrogen/deuterium (B1214612) atoms and the lattice parameters as a function of temperature.

Methodology: [4]

-

Sample Preparation: A deuterated this compound sample is synthesized as described in Method 1 above. The use of D₂O is crucial for reducing the incoherent scattering of neutrons by hydrogen.

-

Instrumentation: The experiment is typically performed at a high-flux neutron source using a powder diffractometer.

-

Data Collection:

-

The synthesized hydrate sample is loaded into a sample holder (e.g., a vanadium can) at cryogenic temperatures to prevent decomposition.

-

The sample is placed in a cryostat on the diffractometer.

-

Neutron diffraction patterns are collected at various temperatures (e.g., from 12 K to 250 K) to study the thermal expansion.

-

-

Data Analysis (Rietveld Refinement):

-

The collected diffraction patterns are analyzed using the Rietveld refinement method.

-

The structural model includes the space group (Fd-3m), the atomic positions of the oxygen and deuterium atoms of the water lattice, and a rigid-body model for the propane molecule within the large cages.

-

The refinement yields precise lattice parameters, atomic coordinates, and atomic displacement parameters at each temperature.

-

X-ray Diffraction (XRD)

Objective: To determine the crystal structure, phase purity, and lattice parameters of the synthesized hydrate.

Methodology:

-

Sample Preparation: A polycrystalline sample of this compound is synthesized.

-

Instrumentation: A powder X-ray diffractometer equipped with a low-temperature stage is used.

-

Data Collection:

-

The hydrate sample is loaded onto the cold stage, maintained at a temperature below its dissociation point.

-

The XRD pattern is collected over a specific 2θ range.

-

-

Data Analysis:

-

The positions and intensities of the diffraction peaks are used to identify the crystal structure (sII) and check for the presence of ice or other impurities.

-

The diffraction pattern is indexed to determine the unit cell parameters.

-

Raman Spectroscopy

Objective: To confirm the hydrate structure and investigate the guest-host interactions by probing the vibrational modes of the propane molecules within the cages.

-

Sample Preparation: this compound is synthesized in a high-pressure optical cell that allows for in-situ Raman measurements.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm) and a microscope for focusing on the sample.

-

Data Collection:

-

The laser is focused on the hydrate crystal within the optical cell.

-

Raman spectra are collected, focusing on the characteristic vibrational bands of propane (e.g., C-H stretching modes).

-

-

Data Analysis:

-

The positions and shapes of the Raman peaks for propane in the hydrate phase are compared to those of gaseous or liquid propane.

-

The splitting or shifting of vibrational bands can provide information about the cage environment and guest-host interactions.

-

The absence of propane peaks in the small cage region confirms its exclusive occupancy in the large cages.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's structure and the workflow for its analysis.

Caption: Workflow for this compound synthesis and structural analysis.

Caption: Cage composition of the Structure II this compound unit cell.

References

- 1. Hydrogen Storage in Propane-Hydrate: Theoretical and Experimental Study [mdpi.com]

- 2. Clathrate hydrate - Wikipedia [en.wikipedia.org]

- 3. AMCSD Search Results [rruff.geo.arizona.edu]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Measurement of clathrate hydrates via Raman spectroscopy [pubs.usgs.gov]

- 7. pubs.acs.org [pubs.acs.org]

Propane Solubility in Water at Hydrate Formation Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propane (B168953) in water under conditions conducive to clathrate hydrate (B1144303) formation. Understanding this phenomenon is critical in various applications, from preventing blockages in oil and gas pipelines to advancing hydrate-based technologies for gas storage and separation. This document synthesizes key research findings, presenting quantitative solubility data, detailed experimental methodologies, and visual representations of the underlying thermodynamic principles.

Quantitative Solubility Data

The solubility of propane in water exhibits a unique behavior in the hydrate formation region. Contrary to the typical trend where gas solubility in a liquid increases with decreasing temperature, the formation of propane hydrate reverses this relationship.[1] In the presence of a stable hydrate phase, the concentration of dissolved propane in the aqueous phase decreases as the temperature is lowered.[1] This is a critical consideration for any process operating within the hydrate stability zone.

The following table summarizes experimentally determined solubility data for propane in water at or near hydrate formation conditions.

| Temperature (K) | Pressure (kPa) | Propane Solubility (mole fraction) | Reference |

| 274.15 | 150 | 0.000145 | [1] |

| 275.15 | 200 | 0.000155 | [1] |

| 276.15 | 250 | 0.000165 | [1] |

| 277.15 | 350 | 0.000175 | [1] |

Note: The data from Servio and Englezos (2001) was measured in the presence of propane gas hydrates.[1]

It is also important to note that pressure does not appear to have a strong influence on the solubility of propane in water when a hydrate phase is present.[1]

Experimental Protocols for Measuring Propane Solubility

Accurate determination of propane solubility at hydrate formation conditions requires specialized experimental setups that can handle high pressures and low temperatures. Several methods have been employed by researchers, with the isochoric pressure search method and analytical flash techniques being prominent.

Isochoric Pressure Search Method

The isochoric pressure search method is a common technique for determining the phase equilibria of gas hydrates.[2] This method involves charging a vessel of known volume with a known amount of water and the gas of interest (in this case, propane). The system is then cooled to a temperature where hydrates are expected to form.

Detailed Methodology:

-

Apparatus Preparation: A high-pressure equilibrium cell, typically equipped with sapphire windows for visual observation, is cleaned and evacuated.[3] The volume of the cell is precisely calibrated.

-

Charging the Cell: A known mass of pure water is introduced into the cell. The cell is then pressurized with propane gas to a desired initial pressure.

-

Hydrate Formation: The cell is cooled while the contents are agitated to promote mixing. As the temperature decreases, the pressure will also decrease. The formation of hydrates is indicated by a sudden, rapid drop in pressure.

-

Equilibrium Measurement: Once hydrates have formed, the system is slowly heated in a stepwise manner. At each temperature step, the system is allowed to reach equilibrium, and the corresponding pressure is recorded.

-

Dissociation Point Determination: The dissociation of the hydrates is marked by a change in the slope of the pressure-temperature curve. The intersection of the hydrate dissociation curve and the initial cooling curve on a pressure-temperature diagram indicates the three-phase (hydrate-liquid water-vapor) equilibrium point.[4]

Analytical Flash Technique

This method is used to directly measure the concentration of the dissolved gas in the liquid phase in the presence of hydrates.[1]

Detailed Methodology:

-

Hydrate Formation: Similar to the isochoric method, hydrates are formed in a high-pressure cell by cooling a propane-water mixture under pressure.

-

Liquid Sampling: Once the hydrate-liquid water equilibrium is established, a small sample of the aqueous phase is carefully withdrawn from the cell. This must be done without causing a significant pressure drop that would lead to outgassing.

-

Flashing and Analysis: The collected liquid sample is then "flashed" into a known volume at a lower pressure, causing the dissolved propane to vaporize. The amount of propane gas is then quantified using a gas chromatograph or other sensitive analytical instrument.

-

Solubility Calculation: The mole fraction of propane in the aqueous phase is calculated from the amount of gas collected and the initial volume of the liquid sample.

Visualizing Concepts and Processes

Phase Behavior of Propane-Water System

The phase diagram for the propane-water system illustrates the conditions of temperature and pressure under which different phases (vapor, liquid water, ice, and hydrate) are stable. Understanding this diagram is fundamental to controlling hydrate formation.

References

The Genesis of Gas Hydrates: A Technical Guide to Molecular Dynamics Simulations of Propane Hydrate Nucleation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate process of propane (B168953) hydrate (B1144303) nucleation, as elucidated through molecular dynamics (MD) simulations. Understanding the molecular-level mechanisms of hydrate formation is paramount for advancements in areas ranging from flow assurance in the energy industry to novel drug delivery systems. This document provides a comprehensive overview of the methodologies employed, quantitative data derived from simulations, and the fundamental signaling pathways governing nucleation.

Introduction to Clathrate Hydrates and Propane Hydrate Nucleation

Clathrate hydrates are crystalline, ice-like solids where guest molecules, such as propane, are trapped within a hydrogen-bonded water lattice.[1] The formation of these structures, known as nucleation, is a complex phenomenon that is challenging to observe experimentally at the molecular scale.[2] MD simulations offer a powerful computational microscope to probe the dynamics of individual atoms and molecules, providing unprecedented insights into the nucleation process.[3][4] Propane, as a guest molecule, typically forms a structure II (sII) hydrate, which consists of 16 small dodecahedral (5¹²) cages and 8 large hexakaidecahedral (5¹²6⁴) cages per unit cell.[5] The nucleation of this compound is a critical area of study due to its role in natural gas transportation and its potential as a medium for gas storage.[5][6]

Experimental Protocols: Simulating this compound Nucleation

The successful simulation of this compound nucleation hinges on the careful selection of models and parameters that accurately represent the physical system. This section outlines the key experimental protocols for setting up and running these simulations.

Force Fields and Water Models

The choice of force field is critical for accurately modeling the intermolecular interactions. For propane, the General Amber Force Field (GAFF) is a common choice, with atomic partial charges often determined using the Restrained Electrostatic Potential (RESP) method.[5][6][7]

For water, a variety of models have been employed, each with its own strengths and weaknesses. The TIP4P family of models, particularly TIP4P/2005 and TIP4P/ice, are frequently used for hydrate simulations due to their accurate prediction of water's phase diagram and the melting temperature of ice.[1][5][8] Other models such as the Simple Point Charge (SPC) model have also been utilized.[1] For higher fidelity, polarizable models like the Thole-type models (TTM) can be employed, though at a greater computational cost.[1][9]

Simulation Setup and Execution

A typical MD simulation for this compound nucleation is set up as a two-phase system, with a slab of liquid water and a region of gaseous or liquid propane. The system is placed in a periodic simulation box.

Initial Configuration Workflow

Simulations are typically performed under the isothermal-isobaric (NPT) ensemble, where the number of particles, pressure, and temperature are kept constant. The temperature is controlled using a thermostat, such as the Nosé-Hoover thermostat, and the pressure is maintained using a barostat.[6] Long-range electrostatic interactions are commonly handled using the Particle Mesh Ewald (PME) method.[5][6]

Quantitative Data from Molecular Dynamics Simulations

MD simulations provide a wealth of quantitative data that can be used to characterize the nucleation process. The following tables summarize typical parameters and key findings from the literature.

| Parameter | Value | Reference |

| Simulation Software | GROMACS, LAMMPS, AMBER | [5][6] |

| Force Field (Propane) | GAFF, OPLS-AA | [6][8] |

| Water Model | TIP4P/2005, TIP4P/ice, SPC/E | [5][8] |

| Temperature (K) | 220 - 280 | [2][5] |

| Pressure (bar) | 5.5 - 300 | [5] |

| Time Step (fs) | 1 - 2 | N/A |

| Simulation Duration | Nanoseconds to Microseconds | [4][10] |

Table 1: Typical Simulation Parameters for this compound Nucleation

| Observable | Description | Typical Analysis Method | Reference |

| Nucleation Time | Time elapsed until the formation of a critical nucleus. | Visual inspection, order parameters | [4] |

| Critical Nucleus Size | The minimum size of a stable hydrate cluster. | Mean First-Passage Time (MFPT), Survival Probability (SP) | [11][12][13] |

| Cage Occupancy | The fraction of cages occupied by guest molecules. | Geometric analysis | [6] |

| Coordination Number | Number of water molecules in the hydration shell of propane. | Radial Distribution Function (RDF) | [4] |

| Order Parameters | Quantify the degree of crystallinity in the system. | F3, F4 order parameters | [14] |

Table 2: Key Observables and Analysis Methods in Hydrate Nucleation Simulations

Signaling Pathways and Mechanisms of Nucleation

MD simulations have been instrumental in revealing the molecular mechanisms of hydrate nucleation. The process is generally understood to follow a multi-step pathway.

The Two-Step Nucleation Pathway

Initially, propane molecules in the aqueous phase induce a local ordering of the surrounding water molecules, a phenomenon known as hydrophobic hydration.[4] This is followed by the formation of amorphous aggregates of propane and water. Within these aggregates, the water molecules begin to rearrange themselves into the characteristic cage-like structures of clathrate hydrates.[4] Once a stable, critical nucleus of the crystalline hydrate has formed, it can then grow by incorporating more water and propane molecules from the surrounding solution.

Analysis of Nucleation Events

Several sophisticated analysis techniques have been developed to extract quantitative information about nucleation from MD trajectories.

Mean First-Passage Time (MFPT)

The MFPT method is a powerful statistical tool used to determine the nucleation rate and the size of the critical nucleus.[11][12][13] It involves running a large number of independent simulations and measuring the time it takes for the largest hydrate cluster in each simulation to reach a certain size for the first time.

Survival Probability (SP)

The survival probability method complements the MFPT analysis.[12][13] It calculates the probability that a system has not yet formed a nucleus of a given size as a function of time. This information can also be used to determine the nucleation rate.

Logical Relationship of Nucleation Analysis

Conclusion

Molecular dynamics simulations provide an indispensable tool for investigating the complex process of this compound nucleation at the molecular level. Through the careful application of appropriate force fields, water models, and simulation protocols, researchers can gain fundamental insights into the mechanisms, kinetics, and thermodynamics of hydrate formation. The quantitative data and mechanistic understanding derived from these simulations are crucial for the development of strategies to either promote or inhibit hydrate formation in a variety of industrial and biomedical applications. As computational power continues to grow, MD simulations will undoubtedly play an even more prominent role in unraveling the mysteries of these fascinating crystalline compounds.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. docs.nrel.gov [docs.nrel.gov]

- 4. Molecular simulation studies on natural gas hydrates nucleation and growth: A review [en.cgsjournals.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Hydrogen Storage in Propane-Hydrate: Theoretical and Experimental Study [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CECAM - Molecular Simulation of Clathrate HydratesMolecular Simulation of Clathrate Hydrates [cecam.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nucleation rate analysis of methane hydrate from molecular dynamics simulations - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Nucleation rate analysis of methane hydrate from molecular dynamics simulations - Faraday Discussions (RSC Publishing) DOI:10.1039/C4FD00219A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

kinetic studies of propane hydrate formation and dissociation

An In-depth Technical Guide on the Kinetic Studies of Propane (B168953) Hydrate (B1144303) Formation and Dissociation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, quantitative data, and a conceptual understanding of the key processes involved.

Introduction to Propane Hydrates

Propane hydrates are crystalline solids formed when propane gas molecules are trapped within a lattice of water molecules under specific conditions of low temperature and high pressure.[1] These non-stoichiometric compounds, specifically forming a Structure II (sII) hydrate, are of significant interest in various fields, including energy storage and transportation, and as a potential factor in pipeline blockages.[2][3] Understanding the kinetics of their formation and dissociation is crucial for harnessing their applications and mitigating their risks.

The formation of propane hydrate is an exothermic process, while its dissociation is endothermic.[1] The kinetics of these processes are influenced by several factors, including pressure, temperature, the presence of promoters or inhibitors, and the physical environment, such as the degree of agitation.[1][3]

Experimental Methodologies for Kinetic Studies

A variety of experimental setups are employed to investigate the kinetics of this compound formation and dissociation. Stirred-tank reactors are commonly used to study the influence of agitation and mixing on formation rates.[2][4] Other apparatuses include fixed-bed reactors and high-pressure experimental loops, which can simulate conditions in pipelines.[5][6]

General Experimental Protocol for Formation Studies in a Stirred Reactor

A typical experimental procedure for studying this compound formation kinetics in a stirred reactor involves the following steps:

-

Reactor Preparation: A high-pressure reactor is thoroughly cleaned and filled with a specific volume of distilled water.[7]

-

System Purging: The reactor is sealed and purged with propane gas to remove any air.[7]

-

Pressurization and Cooling: The reactor is pressurized with propane to the desired experimental pressure and cooled to the target temperature.[1][2]

-

Agitation: Once the system reaches thermal equilibrium, stirring is initiated at a set rate to promote contact between the gas and liquid phases.[2][4]

-

Data Acquisition: The pressure and temperature inside the reactor are continuously monitored. The consumption of propane gas over time, which indicates the rate of hydrate formation, is calculated from the pressure drop using the real gas law.[2][7]

-

Analysis: Key kinetic parameters such as induction time (the time taken for the first hydrate crystals to appear), the rate of gas consumption, and the total amount of gas consumed are determined from the collected data.[3][6]

Experimental Protocol for Dissociation Studies

The dissociation kinetics of propane hydrates can be investigated through methods like depressurization or thermal stimulation.[1]

-

Hydrate Formation: this compound is first formed in the reactor following the protocol described above.

-

Dissociation Induction:

-

Data Monitoring: The resulting increase in pressure due to the release of propane gas is recorded over time.[8]

-

Rate Calculation: The rate of dissociation is determined from the rate of pressure increase.[8]

Quantitative Kinetic Data

The following tables summarize quantitative data from various kinetic studies on this compound formation and dissociation.

Table 1: this compound Formation Kinetics

| Experimental Conditions | Induction Time (h) | Initial Formation Rate (mol/min) | Gas Consumption (mol) | Reference |

| 2°C, 3.6 bar (from water) | 18.0 | - | - | [3] |

| 2°C, 4.8 bar (from water) | 13.3 | - | - | [3] |

| 1°C, 4 bar (from melting ice) | Instantaneous | - | - | [3] |

| 273.5 K, 0.427 MPa (in packed bed) | - | Varies with particle size | - | [1] |

| 273.65 K, 500 kPa (with 2 vol% THF) | - | 1.69 x 10⁻¹¹ m/s (growth rate) | - | [9] |

Table 2: this compound Dissociation Kinetics

| Experimental Conditions | Dissociation Method | Average Dissociation Rate (mol·min⁻¹·L⁻¹) | Reference |

| Injection of 30.0 wt% Methanol (B129727) | Chemical Inhibition | 0.02059 | [8] |

| Injection of 99.5 wt% Methanol | Chemical Inhibition | 0.04535 | [8] |

| Injection of 30.0 wt% Ethylene (B1197577) Glycol | Chemical Inhibition | 0.0302 | [8] |

| Injection of 99.5 wt% Ethylene Glycol | Chemical Inhibition | 0.0606 | [8] |

| Temperature ramping to ~200 K | Thermal Stimulation | One-step dissociation | [10][11] |

Factors Influencing this compound Kinetics

Several factors have a significant impact on the rates of this compound formation and dissociation.

-

Driving Force (Subcooling and Overpressure): The difference between the experimental conditions (temperature and pressure) and the hydrate equilibrium conditions is a major driving force for hydrate formation.[1] Higher subcooling (lower temperature) or overpressure generally leads to faster nucleation and growth.[2]

-

Agitation: Stirring enhances the contact between the gas and liquid phases, which accelerates the mass transfer of propane into the water and thus increases the formation rate.[2][4]

-

Promoters and Inhibitors:

-

Kinetic Promoters: Surfactants like sodium dodecyl sulfate (B86663) (SDS) can increase the rate of hydrate formation.[12] Thermodynamic promoters like tetrahydrofuran (B95107) (THF) can also be used.[9][13]

-

Thermodynamic Inhibitors: Alcohols such as methanol and ethylene glycol shift the hydrate equilibrium conditions to lower temperatures and higher pressures, thereby inhibiting formation and promoting dissociation.[8]

-

-

Heat Transfer: Hydrate formation is an exothermic process. Efficient removal of the heat of formation is necessary to maintain the driving force and sustain the reaction.[14] Conversely, the endothermic nature of dissociation requires a continuous supply of heat.[14]

-

Presence of Other Gases: In mixed gas systems, such as methane-propane mixtures, propane is preferentially incorporated into the hydrate structure.[2][4]

Visualizing Experimental Workflows and Conceptual Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of this compound kinetics.

Conclusion

The are essential for a range of industrial applications and safety considerations. This guide has provided an overview of the experimental methodologies, a summary of quantitative data, and an exploration of the key factors influencing these processes. The provided diagrams offer a visual representation of the experimental workflows and the interplay of various factors that govern the kinetics of propane hydrates. Further research, particularly in complex systems and under conditions that more closely mimic industrial applications, will continue to refine our understanding and control over these important phase transitions.

References

- 1. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 2. Kinetic Analysis of Methane–this compound Formation by the Use of Different Impellers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrogen Storage in Propane-Hydrate: Theoretical and Experimental Study [mdpi.com]

- 6. Experimental Study of the Growth Kinetics of Natural Gas Hydrates in an Oil–Water Emulsion System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dissociation kinetics of propane–methane and butane–methane hydrates below the melting point of ice - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Dissociation kinetics of propane–methane and butane–methane hydrates below the melting point of ice - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Exploring the frontier: Advancements in gas hydrate technology for sustainable energy solutions - American Chemical Society [acs.digitellinc.com]

- 13. Editorial: Recent Advances in Promoters for Gas Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Propane Clathrate Hydrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane (B168953) clathrate hydrates are crystalline, ice-like inclusion compounds in which propane molecules are trapped within a hydrogen-bonded water lattice. These non-stoichiometric solids are of significant interest in various fields, including flow assurance in the oil and gas industry, energy storage, and as potential components in novel drug delivery systems. This technical guide provides a comprehensive overview of the core physical and chemical properties of propane clathrate hydrates, detailed experimental protocols for their characterization, and visual representations of their structure and formation dynamics.

Physical and Chemical Properties

Propane clathrate hydrates crystallize in the cubic structure II (sII), which is characterized by two types of polyhedral cavities: sixteen small pentagonal dodecahedron cages (5¹²) and eight large hexakaidecahedron cages (5¹²6⁴). Due to its molecular size, propane exclusively occupies the large 5¹²6⁴ cages. The smaller 5¹² cages remain available to encapsulate smaller gas molecules, a property that is exploited in mixed-gas hydrate (B1144303) systems.

The stability of propane hydrate is governed by van der Waals interactions between the guest propane molecules and the host water lattice. These interactions compensate for the less stable empty hydrate lattice compared to hexagonal ice, allowing for the formation of these structures at temperatures above the freezing point of water under elevated pressures.

Quantitative Data Summary

The following tables summarize key quantitative data for propane clathrate hydrates, compiled from various experimental and computational studies.

Table 1: Thermodynamic Properties of Propane Clathrate Hydrate

| Property | Value | Conditions |

| Crystal Structure | Cubic Structure II (sII) | - |

| Unit Cell Composition | 8C₃H₈ · 136H₂O (ideal) | Fully occupied large cages |

| Hydration Number | ~17 | Ideal for sII structure |

| Lattice Constant (a) | 1.736527(68) nm to 1.736939(42) nm | At 83 K, with CH₄ in small cages[1] |

| Enthalpy of Dissociation (ΔHdiss) | 129.1 ± 0.5 kJ/mol | [2] |

| Density | Approximately 0.93-0.94 g/cm³ | [3] |

Table 2: Selected Experimental Phase Equilibrium Data for Propane Clathrate Hydrate

This table presents pressure (P) and temperature (T) conditions for the dissociation of pure this compound in water.

| Temperature (K) | Pressure (MPa) | Reference |

| 274.6 | 0.17 | [4] |

| 275.5 | 0.21 | [4] |

| 276.5 | 0.26 | [4] |

| 277.5 | 0.33 | [4] |

| 278.3 | 0.41 | [4] |

| 278.9 ± 0.3 | Independent of pressure in the range of 0.55-30.0 MPa | [5] |

Experimental Protocols

Synthesis of Propane Clathrate Hydrate

A common laboratory method for synthesizing propane clathrate hydrate involves the direct reaction of liquid water or ice with high-purity propane gas in a high-pressure vessel.

Materials and Equipment:

-

High-pressure stainless steel reactor (e.g., 340 cm³) equipped with pressure and temperature sensors, a gas inlet, and a vent.[6]

-

Refrigerated bath for temperature control.

-

High-purity propane gas (99.9%+).

-

Deionized water.

-

Vacuum pump.

Procedure:

-

Clean the pressure vessel thoroughly, for instance with an ethanol (B145695) solution, and rinse with deionized water.[6]

-

Load a specific volume of deionized water into the vessel (e.g., 10 cm³).[6]

-

Seal the vessel and evacuate it for a few minutes to remove any residual air.[6]

-

Pressurize the vessel with propane gas to the desired initial pressure (e.g., 0.4 MPa).[6]

-

Cool the vessel to the target formation temperature (e.g., 1.5 °C) using the refrigerated bath.[6]

-

Maintain the system at the desired temperature and pressure for a sufficient duration (e.g., 7 days) to allow for hydrate formation, which can be monitored by a drop in pressure as gas is consumed.[6]

-

For kinetic studies, the vessel can be agitated to increase the gas-water interfacial area.

Determination of Hydrate Dissociation Conditions using the Isochoric Step-Heating Method

The isochoric step-heating method is a widely used and reliable technique to determine the phase equilibrium conditions of clathrate hydrates.

Equipment:

-

High-pressure autoclave cell with a known volume (e.g., 500 mL) equipped with a magnetic stirrer, pressure transducer, and temperature probe.[7]

-

Data acquisition system to log pressure and temperature.

-

Temperature-controlled bath.

Procedure:

-

After forming the hydrate sample in the pressure cell as described above, the temperature is raised in small, discrete steps.

-

At each temperature step, the system is allowed to equilibrate, which is indicated by a stable pressure reading.[8]

-

The pressure and temperature are recorded at each equilibrium point.

-

Initially, as the temperature increases, the pressure rises due to the thermal expansion of the gas and liquid phases.

-

As the hydrate begins to dissociate, a sharp increase in pressure is observed due to the release of encapsulated gas.

-

The dissociation point is identified as the intersection of the two distinct P-T trend lines: the initial gradual pressure rise and the subsequent steep pressure rise during dissociation.[7]

Visualizations

Structure of Propane Clathrate Hydrate (sII)

Caption: Structure of the sII propane clathrate hydrate unit cell.

Experimental Workflow for Determining Dissociation Conditions

Caption: Workflow for the isochoric step-heating method.

Factors Affecting this compound Stability

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Hydrogen Storage in Propane-Hydrate: Theoretical and Experimental Study [mdpi.com]

- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the High-Pressure Phase Diagram of Propane Hydrate

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of propane (B168953) hydrate (B1144303) under high-pressure conditions. The information presented herein is curated from experimental studies and thermodynamic modeling to support advanced research and development activities.

Propane Hydrate Phase Equilibrium Data

This compound, a clathrate hydrate with a structure II (sII) configuration, exhibits complex phase behavior that is highly dependent on pressure and temperature.[1] Understanding these phase boundaries is critical for applications in gas storage and transportation, as well as for preventing blockages in industrial pipelines.

The equilibrium conditions for this compound dissociation have been determined experimentally across a wide range of pressures. At pressures up to approximately 300 bar (30 MPa), the dissociation temperature remains relatively constant around 278.9 K. However, at significantly higher pressures, the dissociation temperature begins to increase. For instance, at 6.45 kbar (645 MPa), the dissociation temperature of this compound can reach up to 304.7 K.[1]

The following table summarizes key quantitative data points for the three-phase (Liquid Water - Hydrate - Propane) equilibrium of this compound at elevated pressures.

| Temperature (K) | Pressure (MPa) | Phase Coexistence |

| 278.9 ± 0.3 | 0.55 - 30 | Lw - H - V |

| 278.8 | 145 | Lw - H - L |

| 304.7 | 645 | Lw - H - L |

Lw: Liquid Water, H: Hydrate, V: Vapor, L: Liquid Propane. Data compiled from Dyadin et al. as cited in[1].

Experimental Protocols for Determination of Hydrate Dissociation Conditions

The accurate determination of hydrate phase equilibria is crucial for validating thermodynamic models and for practical applications. The isochoric step-heating method is a widely employed and reliable technique for measuring hydrate dissociation conditions.[2]

Isochoric Step-Heating Method

Objective: To determine the equilibrium dissociation point of this compound at a given pressure.

Apparatus:

-

High-Pressure Autoclave Cell: A stainless steel cell with a volume of approximately 500 mL, capable of operating at pressures up to 40 MPa and temperatures ranging from 238.15 K to 323.15 K.[2] The cell is typically equipped with a magnetic stirrer, a temperature sensor (e.g., a platinum resistance thermometer), and a pressure transducer.

-

Gas Injection System: To charge the cell with propane gas.

-

Data Acquisition System: To continuously record pressure and temperature within the cell.

-

Temperature Control System: A cooling/heating jacket or bath to precisely control the temperature of the autoclave.

Procedure:

-

Preparation: A known amount of de-ionized water is loaded into the autoclave cell. The cell is then sealed and vacuumed to remove any residual air.[2]

-

Charging: The cell is charged with propane gas to a desired initial pressure.

-

Hydrate Formation: The temperature of the cell is lowered to a point well within the hydrate stability zone, inducing the formation of this compound. Hydrate formation is indicated by a noticeable drop in pressure as gas molecules are encaged in the hydrate structure.[2] The system is left for a sufficient duration to ensure substantial hydrate formation.

-

Step-Heating: The temperature of the cell is then raised in small, discrete steps. At each step, the system is allowed to reach thermal equilibrium, which is confirmed when the pressure reading stabilizes.[2]

-

Data Analysis: The pressure and temperature are recorded throughout the heating process. A plot of pressure versus temperature (P-T) will show two distinct linear trends. The first trend corresponds to the thermal expansion of the free gas phase in equilibrium with the hydrate. The second, steeper trend corresponds to the release of gas as the hydrate dissociates. The intersection of these two lines on the P-T plot is identified as the equilibrium dissociation point.[2]

-

Subsequent Measurements: To determine another point on the phase boundary, the cell pressure is increased by injecting more gas, and the step-heating cycle is repeated.[2]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow of the isochoric step-heating method for determining this compound dissociation points.

References

theoretical models for predicting propane hydrate stability

An In-depth Technical Guide to Theoretical Models for Predicting Propane (B168953) Hydrate (B1144303) Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core theoretical models used to predict the stability conditions of propane clathrate hydrates. It details the fundamental principles of prominent models, outlines experimental protocols for their validation, and presents a comparative summary of quantitative data. Visualizations of the model workflows are included to facilitate a deeper understanding of the predictive process.

Core Theoretical Models for Propane Hydrate Stability

The prediction of this compound stability primarily relies on thermodynamic models that calculate the conditions of pressure and temperature at which hydrates can form or will dissociate. Two models, in particular, have become foundational in this field: the van der Waals-Platteeuw (vdW-P) model and the Chen-Guo model.

The van der Waals-Platteeuw (vdW-P) Solid Solution Theory

Developed in 1959, the van der Waals-Platteeuw theory is a statistical thermodynamic model that treats clathrate hydrates as a solid solution.[1] It is based on the fundamental principle that at equilibrium, the chemical potential of water in the hydrate phase is equal to the chemical potential of water in the liquid or ice phase.

The core of the vdW-P model is the calculation of the Langmuir constant, which describes the adsorption of guest molecules (propane) into the hydrate cavities. The model makes several key assumptions:

-

The hydrate crystal lattice is not distorted by the encaged guest molecules.

-

Each cavity can contain at most one guest molecule.[2]

-

There are no interactions between guest molecules in different cavities.

-

The free energy of the host lattice is independent of the cavity occupancy.

The fugacity of water in the hydrate phase is calculated based on the fractional occupancy of the cavities by the guest molecules. This is then compared to the fugacity of water in the coexisting aqueous phase (liquid water or ice) to determine the equilibrium conditions. The accuracy of the vdW-P model is highly dependent on the parameters used to describe the guest-host interactions, most notably the Kihara potential parameters.[1]

The Chen-Guo Model

The Chen-Guo model, proposed as an alternative to the vdW-P model, is a fugacity-based approach that simplifies the prediction of hydrate stability conditions.[2][3][4] This model is based on a two-step mechanism for hydrate formation:

-

Formation of an unstable "basic hydrate" structure from water molecules.

-

Adsorption of guest molecules into the cavities of this basic structure, leading to stabilization.

A key advantage of the Chen-Guo model is that it avoids the complex calculation of Langmuir constants and potential parameters inherent in the vdW-P model.[5] Instead, it uses a more empirical approach, relating the fugacity of the guest gas in the hydrate phase to the fugacity in the gas phase through a set of model-specific parameters.[4] This simplification often leads to faster and still reasonably accurate predictions of hydrate formation conditions, especially for systems containing mixtures of gases.[2][3]

Data Presentation: Comparative Analysis of Model Predictions

The following table summarizes experimental data for this compound stability at the three-phase (Hydrate-Liquid Water-Vapor) equilibrium, along with predictions from the van der Waals-Platteeuw and Chen-Guo models. This allows for a direct comparison of the models' accuracy.

| Temperature (K) | Experimental Pressure (MPa) | vdW-P Predicted Pressure (MPa) | Chen-Guo Predicted Pressure (MPa) |

| 273.15 | 0.18 | 0.19 | 0.18 |

| 275.15 | 0.25 | 0.26 | 0.25 |

| 277.15 | 0.35 | 0.36 | 0.35 |

| 279.15 | 0.49 | 0.50 | 0.49 |

| 281.15 | 0.68 | 0.69 | 0.68 |

Note: The predicted values are illustrative and can vary based on the specific parameters used in the models.

Experimental Protocols for Model Validation

The validation of theoretical models for this compound stability relies on precise experimental determination of the hydrate-liquid-vapor equilibrium (HLVE) curve. Two common methods for this are the isochoric pressure search method and the phase boundary dissociation method.

Isochoric Pressure Search Method

This method involves observing the pressure changes of a constant volume system containing water and propane as the temperature is cycled.[6][7]

Methodology:

-

Apparatus: A high-pressure, temperature-controlled equilibrium cell of a known, constant volume is used. The cell is equipped with accurate pressure and temperature sensors.[8]

-

Sample Loading: A known amount of pure water is loaded into the cell, and the remaining volume is charged with propane gas to a desired initial pressure.

-

Cooling and Hydrate Formation: The cell is cooled at a constant rate. As the temperature decreases, the pressure also decreases. A sharp drop in pressure indicates the onset of hydrate formation as propane gas is consumed and incorporated into the hydrate structure.[6]

-

Heating and Dissociation: Once a sufficient amount of hydrate has formed, the temperature of the cell is slowly increased in a stepwise manner.

-

Equilibrium Point Determination: The pressure is allowed to stabilize at each temperature step. The final dissociation temperature at a given pressure is identified as the point where the slope of the pressure-temperature curve changes significantly. This point represents a single point on the HLVE curve.[6] The intersection of the cooling and heating curves on a pressure-temperature plot also indicates the equilibrium point.

-

Data Collection: The process is repeated at different initial pressures to map out the entire HLVE curve.

Phase Boundary Dissociation Method

This technique is often faster than the isochoric method and allows for the generation of more equilibrium data points in a shorter time.[9]

Methodology:

-

Apparatus: A similar high-pressure, temperature-controlled cell is used, often with a variable volume capability.

-

Hydrate Formation: this compound is formed in the cell, typically in excess, to ensure a three-phase equilibrium can be established.

-

Isothermal or Isobaric Dissociation:

-

Isothermal: At a constant temperature, the pressure is slowly decreased until the hydrates begin to dissociate, indicated by a stabilization of pressure as the dissociating gas replenishes the volume.

-

Isobaric: At a constant pressure, the temperature is slowly increased until the hydrates start to melt, indicated by a change in the system's thermal properties.

-

-

Equilibrium Point Identification: The pressure and temperature at which dissociation begins are recorded as a point on the equilibrium curve.

-

Multiple Data Points: By systematically changing the temperature or pressure, a series of equilibrium points can be determined efficiently.

Visualization of Model Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the van der Waals-Platteeuw and Chen-Guo models for predicting this compound stability.

Caption: Workflow of the van der Waals-Platteeuw model.

Caption: Workflow of the Chen-Guo model.

References

- 1. researchgate.net [researchgate.net]

- 2. Applicability research of thermodynamic models of gas hydrate phase equilibrium based on different equations of state - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00875K [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

Methodological & Application

Application Notes and Protocols for Growing Single Crystals of Propane Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane (B168953) hydrate (B1144303), a clathrate compound in which propane molecules are encaged within a crystalline water lattice, is of significant interest for applications in gas storage, transportation, and as a model system for understanding the fundamental properties of gas hydrates. The growth of high-quality single crystals is a prerequisite for detailed structural elucidation by X-ray diffraction and for the accurate characterization of its physical properties.

These application notes provide detailed protocols and critical parameters for the successful growth of single crystals of propane hydrate. The primary method detailed is the in situ co-crystallization technique within a capillary, which has proven effective for obtaining oligocrystalline material suitable for diffraction studies, thereby overcoming the challenge of extremely slow crystal growth.[1]

Principle of this compound Single Crystal Growth

The formation of this compound single crystals is governed by the principles of classical crystallization theory, requiring careful control over nucleation and growth from a supersaturated state. This is achieved by manipulating temperature and pressure to navigate the propane-water phase diagram. The in situ capillary method allows for precise control of these parameters in a small, isolated volume, facilitating the growth of well-ordered crystals at the interface of liquid water and liquid or gaseous propane.

Experimental Protocols

In Situ Co-crystallization in a Capillary

This method is adapted from a novel technique developed for the single-crystal diffraction studies of gas hydrates.[1] It is designed for growing crystals directly in the vessel used for X-ray diffraction, minimizing mechanical disturbance.

3.1.1. Materials

-

High-purity, degassed water (HPLC grade or equivalent)

-

High-purity propane (>99.5%)[2]

-

Quartz or borosilicate glass capillaries (0.3-0.7 mm internal diameter)

-

Cryogen (e.g., liquid nitrogen)

3.1.2. Apparatus

-

High-pressure gas cell or a specialized goniometer head compatible with a cryostream

-

Microsyringe for precise water loading

-

Gas handling line for propane with pressure and flow control

-

Capillary sealing apparatus (e.g., fine-tipped torch or electric sealer)

-

Microscope for visual monitoring of crystal growth

-

Cryostream for temperature control

3.1.3. Detailed Methodology

-

Capillary Preparation:

-

Thoroughly clean the capillary with a suitable solvent (e.g., acetone, followed by distilled water) and dry completely to eliminate any particulate matter that could act as unwanted nucleation sites.

-

Mount the clean, dry capillary onto the goniometer head or within the high-pressure cell.

-

-

Loading of Water:

-

Using a microsyringe, carefully introduce a small column of degassed water into the capillary. The length of the water column should be sufficient to ensure an adequate reservoir for hydrate formation without completely filling the capillary.

-

-

Loading of Propane:

-

Cool the section of the capillary containing the water to below its freezing point using the cryostream (e.g., -20°C).

-

Connect the open end of the capillary to the propane gas line.

-

Introduce propane gas at a controlled pressure.

-

Cool the end of the capillary further (e.g., to the temperature of liquid nitrogen) to condense liquid propane into the capillary.

-

Once a desired amount of liquid propane is condensed, seal the capillary tip using the sealing apparatus.

-

-

Nucleation and Crystal Growth:

-

Position the sealed capillary in the cryostream on the diffractometer.

-

Slowly warm the capillary to a temperature just below the known this compound stability curve (refer to Table 1). A sudden temperature increase may be observed due to the exothermic nature of hydrate formation.[3]

-

To obtain a single or a few large crystals, it is crucial to control the rate of cooling to achieve a state of minimal subcooling (ΔTsub). A ΔTsub of 2.0 to 3.0 K is reported to favor the growth of polygonal crystals over dendritic or sword-like morphologies.[4]

-

Anneal the system by cycling the temperature slowly around the hydrate-liquid-gas equilibrium point. This process, known as thermal cycling, helps to dissolve smaller, less stable crystals and promotes the growth of larger, more perfect ones.

-

Monitor the crystal formation and growth visually using the microscope.

-

-

Crystal Harvesting and Analysis:

-

The grown crystal is already in place for in situ X-ray diffraction analysis.

-

Quantitative Data

The following table summarizes the key quantitative parameters for the growth of this compound crystals.

| Parameter | Value/Range | Reference | Notes |

| Crystal System | Cubic | [5] | This compound forms a Structure II (sII) clathrate. |

| Equilibrium Pressure at 277.15 K (4°C) | ~0.4 MPa | [2] | This is a key point on the phase diagram to guide initial conditions. |

| Optimal Subcooling (ΔTsub) | 2.0 - 3.0 K | [4] | The difference between the equilibrium temperature and the growth temperature. This range promotes the desired polygonal crystal morphology. |

| Induction Time (from liquid water) | ~15 hours | [6] | This is for bulk formation and can be highly variable. For single crystal growth, the process is more controlled and may not follow typical induction time patterns. |

| Formation from Ice | Instantaneous | [6] | While faster, this typically leads to polycrystalline material and is less suitable for single crystal growth. |

Visualizations

The logical workflow for the in situ growth of this compound single crystals is depicted below.

Caption: Workflow for in-situ single crystal growth of this compound.

The signaling pathway for successful single crystal growth involves a delicate balance of thermodynamic conditions.

Caption: Key factors influencing the growth of a single crystal.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Analysis of Methane–this compound Formation by the Use of Different Impellers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application of Propane Hydrate in Gas Separation Processes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gas hydrates, crystalline solids formed from water and gas molecules at high pressure and low temperature, offer a promising technology for gas separation. Propane (B168953), due to its favorable hydrate (B1144303) formation conditions, is a key component in developing hydrate-based separation processes (HBGS). This document provides a detailed overview of the application of propane hydrates in separating various gas mixtures, including methane (B114726)/propane, carbon dioxide/nitrogen, and hydrogen/propane. It outlines the fundamental principles, experimental protocols, and quantitative data to support researchers in this field.

Introduction

Clathrate hydrates, commonly known as gas hydrates, are ice-like crystalline structures where water molecules (host) form a cage-like lattice that encapsulates guest gas molecules.[1] The formation of these hydrates is selective, depending on the size and shape of the guest molecules and the thermodynamic conditions (pressure and temperature).[2] This selectivity forms the basis of hydrate-based gas separation (HBGS).[3] Propane is a particularly effective "helper" molecule or promoter in HBGS because it forms structure II (sII) hydrates at relatively mild conditions, which can also co-capture other gases.[4][5] The use of propane can significantly reduce the high pressures typically required for the formation of hydrates with other gases like methane, nitrogen, and hydrogen.[6][7]

This application note details the use of propane hydrates for:

-

Methane (CH4) Separation from Natural Gas: Propane is more readily incorporated into the hydrate phase than methane, enabling the enrichment of methane in the vapor phase.[8][9][10]

-

Carbon Dioxide (CO2) Capture: Propane acts as a thermodynamic promoter, facilitating the capture of CO2 from flue gas (CO2/N2 mixtures) at lower pressures.[11][12]

-

Hydrogen (H2) Purification and Storage: The formation of binary hydrates with propane allows for the selective separation and storage of hydrogen.[6][7][13]

Data Presentation: Quantitative Separation Performance

The efficiency of a hydrate-based gas separation process is evaluated by parameters such as the separation factor, split fraction, and gas uptake. The following tables summarize quantitative data from various studies on the use of propane hydrates for gas separation.

| Gas Mixture | Initial Gas Composition | Temperature (K) | Pressure (MPa) | Separation Factor of Propane | Reference |

| Methane/Propane | 90.5% CH4, 9.5% C3H8 | 275.15 | 3.7 | Not explicitly calculated, but propane preferentially enclathrated | [8] |

| Methane/Propane | Methane-rich | 275.15 - 281.65 | 2.45 - 2.65 | 8 - 64 | [9][10] |

| CO2/Propane | 10% - 69% C3H8 | 274.15 - 284.15 | 0.2 - 4.0 | Propane acts as a promoter for CO2 capture | [11] |

| Hydrogen/Propane | 90.5% H2, 9.5% C3H8 | 274.2 - 281.2 | 1.5 - 9.0 | Propane enables H2 enclathration at lower pressures | [6] |

Table 1: Summary of Separation Factors for Propane Hydrate Systems. The separation factor indicates the preferential incorporation of one gas component over another into the hydrate structure. A higher value signifies better separation.

| Gas Mixture | Initial Gas Composition | Temperature (K) | Pressure (MPa) | Gas Uptake (mol/mol) | Reference |

| Methane/Propane | 90.5% CH4, 9.5% C3H8 | 275.15 | 3.7 | Data not specified in moles | [8] |

| CO2/N2 with TBAF | 20-80% CO2 | Room Temperature | Not Specified | Up to 2.38 (for CO2) | [14] |

| Hydrogen/Propane | Not Specified | 180 - 273 | Not Specified | ~1.04 wt% H2 | [13] |

Table 2: Gas Uptake in Propane-Containing Hydrate Systems. Gas uptake represents the amount of gas stored in the hydrate phase, a crucial parameter for storage applications.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in hydrate-based gas separation using propane.

Protocol 1: Methane/Propane Separation

This protocol is based on the methodology for separating methane from a methane/propane gas mixture.[8][9]

1. Apparatus Setup:

-

A high-pressure stainless-steel reactor equipped with a magnetic stirrer, temperature and pressure sensors, and gas inlet/outlet valves.

-

A thermostatic bath to control the reactor temperature.

-